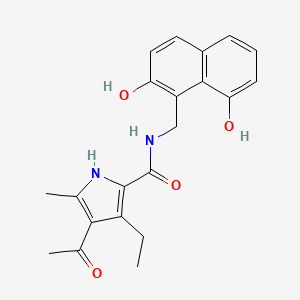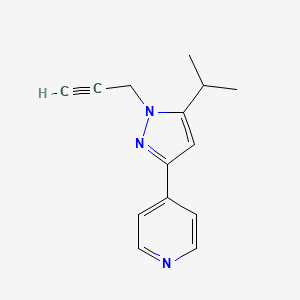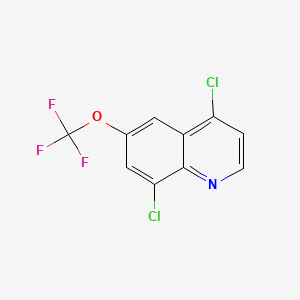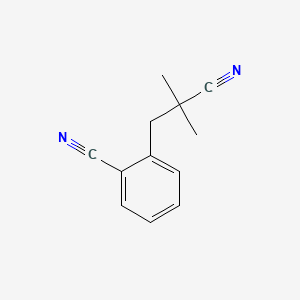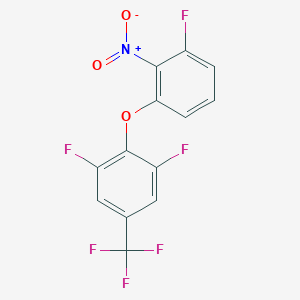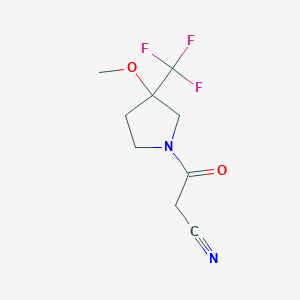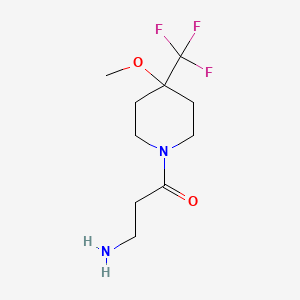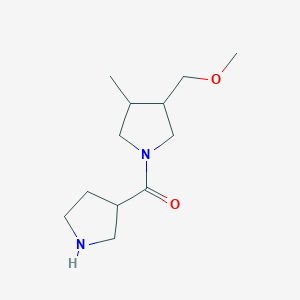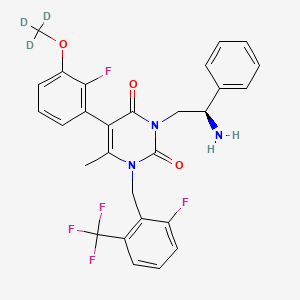
De(ethyl buytrate) Elagolix Methoxy-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
De(ethyl buytrate) Elagolix Methoxy-d3 is a stable isotope-labeled compound used primarily in scientific research. It is an intermediate in the synthesis of Elagolix Methoxy-d3 Sodium Salt, which is a labeled analogue of Elagolix, a potent human gonadotropin-releasing hormone receptor antagonist. This compound is significant in various fields, including metabolic research, environmental studies, clinical diagnostics, and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of De(ethyl buytrate) Elagolix Methoxy-d3 requires stringent process parameter control to ensure product quality. The production process involves custom synthesis, biosynthesis, purification, and characterization to meet the specific structural needs of researchers.
Análisis De Reacciones Químicas
Types of Reactions
De(ethyl buytrate) Elagolix Methoxy-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
De(ethyl buytrate) Elagolix Methoxy-d3 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Mecanismo De Acción
De(ethyl buytrate) Elagolix Methoxy-d3 exerts its effects by acting as an intermediate in the synthesis of Elagolix Methoxy-d3 Sodium Salt. Elagolix is a gonadotropin-releasing hormone receptor antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the anterior pituitary gland . This binding suppresses the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in estrogen levels .
Comparación Con Compuestos Similares
Similar Compounds
Elagolix: The parent compound, a non-peptide small molecule GnRH receptor antagonist.
NBI-61962: A primary metabolite of Elagolix, with significantly lower potency.
Uniqueness
De(ethyl buytrate) Elagolix Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in metabolic studies and environmental monitoring, where accurate detection and quantification are crucial.
Propiedades
Fórmula molecular |
C28H24F5N3O3 |
|---|---|
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
3-[(2R)-2-amino-2-phenylethyl]-5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3/t22-/m0/s1/i2D3 |
Clave InChI |
AEOBYHAZFRJFPZ-WOWPMFNVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)N)CC4=C(C=CC=C4F)C(F)(F)F)C |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


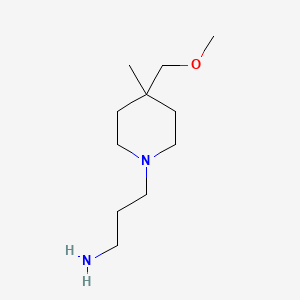
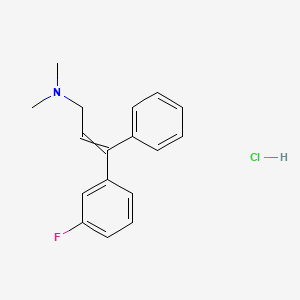
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)

